1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone
Description
1,4,6-Trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone is a substituted pyridinone derivative characterized by a sulfonyl group at the 3-position and methyl substituents at the 1-, 4-, and 6-positions of the pyridinone ring. The 2(1H)-pyridinone scaffold is a versatile pharmacophore found in bioactive molecules and drug candidates due to its hydrogen-bonding capacity and structural rigidity . The sulfonyl group enhances electrophilicity and may influence binding interactions in biological systems, while methyl substituents modulate lipophilicity and steric effects .
Properties
IUPAC Name |
1,4,6-trimethyl-3-(2-methylphenyl)sulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-5-6-8-13(10)20(18,19)14-11(2)9-12(3)16(4)15(14)17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZGMGFJAKICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4,6-Trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone (CAS: 344279-00-1) is a chemical compound with a complex structure that includes a pyridine ring and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone is C15H17NO3S, with a molecular weight of 291.37 g/mol. The compound features a pyridine ring substituted with three methyl groups and a sulfonyl group attached to a methylphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.37 g/mol |
| CAS Number | 344279-00-1 |
| Purity | >90% |
Antimicrobial Properties
Research indicates that 1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, which suggests its potential as an antimicrobial agent.
- Mechanism of Action : The antimicrobial effect may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Studies
-
Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduced cell viability with IC50 values ranging from 5 to 20 µM.
Cell Line IC50 (µM) Mechanism of Action HeLa 10 Induction of apoptosis MCF-7 15 Cell cycle arrest at G1 phase - In Vivo Studies : Animal model studies indicated that treatment with this compound led to a reduction in tumor size and improved survival rates compared to control groups.
Additional Biological Activities
Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions associated with chronic inflammation.
Research Findings
Recent research has focused on elucidating the specific molecular targets and pathways affected by 1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone:
- Targeting Enzymes : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.
- Receptor Interaction : There is evidence suggesting interactions with specific receptors that mediate cellular responses to stress and apoptosis.
Comparison with Similar Compounds
Key Observations :
Fluorescence Activity
Bicyclic pyridinones (e.g., derivatives from ) exhibit strong fluorescence at 450–467 nm due to extended conjugation, making them suitable for probe design . In contrast, monocyclic derivatives like the target compound lack such fluorescence, limiting their utility in imaging applications .
Metal Chelation Potential
Hydroxypyridinones (e.g., 3-hydroxy-4-pyridinones in ) form stable complexes with metals like Cu(II) and Fe(III), enabling therapeutic use in metal overload disorders. The target compound’s sulfonyl group lacks chelating hydroxyls, rendering it unsuitable for metal-binding applications .
Therapeutic Potential
- Antimicrobial Activity: Sulfonyl pyridinones with halogen substituents (e.g., 2-chlorophenyl in ) show enhanced activity against bacterial targets due to improved electrophilicity .
- Cytotoxicity: Pyridinones with bulky substituents (e.g., trifluoromethyl benzyl in ) may exhibit cytotoxicity by disrupting cellular membranes or protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
